molecular formula C18H18N4O3S B2906160 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034633-44-6

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2906160
CAS No.: 2034633-44-6
M. Wt: 370.43
InChI Key: ULIKPBOHTPOBID-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzo[d]oxazole ring, a pyrimidin-4-yloxy group, and a piperidin-1-yl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzo[d]oxazole ring can be functionalized with a thiol group using reagents such as thiourea or Lawesson’s reagent.

    Pyrimidin-4-yloxy Group Introduction: This step involves the nucleophilic substitution of a halogenated pyrimidine with a hydroxyl group.

    Piperidin-1-yl Ethanone Formation: The final step involves the coupling of the piperidine ring with the ethanone moiety, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated pyrimidines, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structural features may make it useful in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propanone: Similar structure with a propanone moiety instead of ethanone.

    2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butanone: Similar structure with a butanone moiety instead of ethanone.

Uniqueness

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-17(11-26-18-21-14-5-1-2-6-15(14)25-18)22-9-3-4-13(10-22)24-16-7-8-19-12-20-16/h1-2,5-8,12-13H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIKPBOHTPOBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3O2)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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